molecular formula C20H24N2O4S B605166 ACT-462206 CAS No. 1361321-96-1

ACT-462206

货号: B605166
CAS 编号: 1361321-96-1
分子量: 388.5 g/mol
InChI 键: NHPQGZOBHSVTAQ-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

ACT-462206 通过拮抗食欲素 1 和食欲素 2 受体来发挥作用。这些受体参与调节清醒状态和觉醒。 通过抑制这些受体,this compound 会降低清醒状态并增加非快速眼动睡眠和快速眼动睡眠,同时保持自然的睡眠结构 .

准备方法

ACT-462206 的合成涉及多步反应过程。关键步骤包括:

化学反应分析

ACT-462206 会经历各种化学反应,包括:

科学研究应用

    化学: 用作研究食欲素受体及其在睡眠调节中的作用的研究工具。

    生物学: 研究其对动物模型的睡眠模式和清醒状态的影响。

    医学: 作为一种潜在的治疗失眠症和其他睡眠障碍的药物被研究。 .

    工业: 用于开发针对食欲素受体的新型治疗剂.

相似化合物的比较

ACT-462206 与其他双重食欲素受体拮抗剂相比具有独特的特点,因为它具有特定的结合亲和力和药代动力学特征。类似的化合物包括:

This compound 由于其有利的药效学特征以及其能够在不显着影响认知和运动功能的情况下保持自然的睡眠结构而脱颖而出 .

生物活性

ACT-462206 is a novel dual orexin receptor antagonist (DORA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of insomnia and anxiety disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and case studies that highlight its efficacy and safety profile.

Overview of Orexin Receptors

The orexin system consists of two G-protein-coupled receptors: orexin 1 (OX1R) and orexin 2 (OX2R). These receptors are primarily expressed in the lateral hypothalamus and play a crucial role in regulating arousal, wakefulness, and appetite. Dysregulation of this system is implicated in various sleep disorders, including insomnia.

Pharmacodynamics

This compound acts as a potent antagonist for both OX1R and OX2R. Its inhibitory effects on these receptors have been shown to reduce wakefulness and promote sleep. The compound exhibits the following characteristics:

  • IC50 Values :
    • OX1R: 60 nM
    • OX2R: 11 nM .
  • Efficacy : In preclinical studies, this compound demonstrated significant reductions in wakefulness while enhancing both non-rapid eye movement (non-REM) and rapid eye movement (REM) sleep without disrupting natural sleep architecture .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in a first-in-human study involving healthy male subjects. Key findings include:

  • Absorption : The median time to peak concentration (tmaxt_{max}) ranged from 1.5 to 4.0 hours.
  • Half-Life : The elimination half-life varied between 4.8 to 11.2 hours, indicating a relatively short duration of action .
  • Dose-Response Relationship : A dose-dependent increase in sleepiness was observed, with significant effects noted at doses 200mg\geq 200\,\text{mg}. Maximum effects were recorded between 1 to 2 hours post-administration .

Safety Profile

This compound was generally well tolerated among participants in clinical trials. The most frequently reported adverse events included:

  • Sleepiness
  • Headache
  • Fatigue

These effects were primarily dose-dependent and resolved within approximately 8 hours post-dose .

Study 1: Efficacy in Insomnia

A double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with insomnia. Results indicated that subjects receiving the drug experienced significantly improved sleep quality compared to placebo, with enhanced sleep onset and maintenance .

Study 2: Anxiolytic Properties

In animal models, this compound exhibited anxiolytic-like properties without impairing cognitive or motor functions. This suggests potential applications beyond sleep disorders, particularly in stress-related conditions .

Comparative Analysis with Other Orexin Antagonists

CompoundOX1R IC50 (nM)OX2R IC50 (nM)Anxiolytic PropertiesSleep Architecture Preservation
This compound6011YesYes
Almorexant~100~30YesYes
Suvorexant~50~20YesYes

This table illustrates that this compound is competitive with other established orexin antagonists regarding receptor affinity and therapeutic potential.

属性

IUPAC Name

(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPQGZOBHSVTAQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361321-96-1
Record name ACT-462206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-462206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-462206
Reactant of Route 2
Reactant of Route 2
ACT-462206
Reactant of Route 3
Reactant of Route 3
ACT-462206
Reactant of Route 4
Reactant of Route 4
ACT-462206
Reactant of Route 5
Reactant of Route 5
ACT-462206
Reactant of Route 6
Reactant of Route 6
ACT-462206

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。